Ion-Exchange Selectivity for Cu²⁺ and Pb²⁺
Barium hydroxyapatite (BaHAp) exhibits a distinct ion-exchange selectivity order for divalent cations. Under identical batch conditions, the exchange capacity of BaHAp for Cu²⁺ is highest, followed by Pb²⁺, Zn²⁺, Cd²⁺, and Co²⁺ (Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺) [1]. This order contrasts with the behavior of calcium hydroxyapatite (CaHAp), for which Pb²⁺ uptake is often predominant due to the facile formation of lead hydroxyapatite [2]. The quantification of this selectivity difference is critical for applications where preferential removal of specific ions is required. In competitive environments containing both Pb²⁺ and Cu²⁺, BaHAp exhibits an even more pronounced selectivity: only Pb²⁺ is exchanged into the BaHAp lattice, and no copper hydroxyapatite is formed, while CaHAp shows less discrimination [1].
| Evidence Dimension | Ion-exchange selectivity order for divalent cations |
|---|---|
| Target Compound Data | Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺ |
| Comparator Or Baseline | Calcium hydroxyapatite (CaHAp) - general trend: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Co²⁺ (varies with conditions) |
| Quantified Difference | Inversion of selectivity; Cu²⁺ uptake is highest on BaHAp, whereas Pb²⁺ is typically highest on CaHAp. |
| Conditions | Batch ion-exchange experiments in aqueous solution at room temperature; similar initial cation concentrations. |
Why This Matters
This selectivity inversion demonstrates that BaHAp is not a generic replacement for CaHAp; it is a distinct sorbent with a unique preference for Cu²⁺ over Pb²⁺, which is crucial for designing targeted water treatment processes or analytical separations.
- [1] Sugiyama, S., Matsumoto, H., Hayashi, H., & Moffat, J. B. (2000). Sorption and ion-exchange properties of barium hydroxyapatite with divalent cations. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 169(1-3), 17-26. View Source
- [2] Suzuki, T., Hatsushika, T., & Hayakawa, Y. (1981). Synthetic hydroxyapatites employed as inorganic cation-exchangers. Journal of the Chemical Society, Faraday Transactions 1, 77(5), 1059-1062. View Source
